2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide
Description
Properties
CAS No. |
159383-30-9 |
|---|---|
Molecular Formula |
C10H15N5O |
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-(2-cyanoiminopyrrolidin-1-yl)-N-(dimethylaminomethylidene)acetamide |
InChI |
InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3 |
InChI Key |
VKUFYIMDBYELBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)CN1CCCC1=NC#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Pyrrolidineacetamide derivatives serve as the backbone.
- Cyanoimino group is introduced via reactions involving cyanamide or related cyanodithioiminocarbonate intermediates.
- Dimethylaminomethylene group is typically introduced by methylation reactions using reagents such as dimethyl sulfate under controlled pH and temperature conditions.
Stepwise Synthesis Approach
Reaction Conditions and Optimization
- pH Control: Critical during methylation steps; optimal pH range is 8-10 to improve yield and selectivity.
- Temperature: Methylation reactions are conducted at low temperatures (0-20°C) to prevent side reactions; coupling and condensation steps require higher temperatures (100-120°C).
- Solvents: Polar aprotic solvents like DMA, NMP, and DMF are preferred for their ability to dissolve reactants and facilitate reaction kinetics.
- Catalysts: Use of phase transfer catalysts (e.g., Aliquat 336) and bases (e.g., pyridine) enhances reaction rates and selectivity.
Representative Reaction Scheme (Simplified)
- Cyanamide + Carbon disulfide → N-cyanodithioiminocarbonate intermediate
- Intermediate + Dimethyl sulfate (methylation) → Methylated intermediate
- Methylated intermediate + Pyrrolidineacetamide derivative → Coupled product
- Coupled product + Dimethylformamide derivative (condensation) → Final compound: 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide
Research Findings on Preparation
- The methylation step is sensitive to pH and temperature; maintaining pH between 8 and 10 and temperature below 20°C significantly improves yield and reduces by-products.
- Use of phase transfer catalysts reduces reaction time from overnight to approximately 7 hours without compromising yield.
- The condensation step to introduce the dimethylaminomethylene group benefits from the use of pyridine and controlled heating, with reaction times around 2 hours at 115°C in DMA or NMP solvents.
- No isolation of intermediates is often practiced to streamline the process and reduce handling of solids, improving industrial scalability.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH Range | Reaction Time | Notes |
|---|---|---|---|---|---|
| Cyanodithioiminocarbonate formation | Cyanamide, Carbon disulfide, Aliquat 336 catalyst | Room temp (~25) | Neutral | 7-16 hours | Phase transfer catalyst accelerates reaction |
| Methylation | Dimethyl sulfate, acid for pH adjustment | 0 to 20 | 8-10 | 1-4 hours | Slow addition of dimethyl sulfate required |
| Coupling | Pyrrolidineacetamide derivative, DMA/NMP/DMF | 100-120 | N/A | 1.5-3 hours | Polar aprotic solvents preferred |
| Condensation | Dimethylformamide derivative, pyridine catalyst | 100-120 | N/A | 1.5-12 hours | Controlled heating and catalyst essential |
Chemical Reactions Analysis
Types of Reactions
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoimino or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide serves as a valuable building block in synthetic chemistry. Its unique structure allows it to be used in the synthesis of more complex molecules and polymers. The compound's reactivity can be harnessed to develop novel chemical entities with tailored properties.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe or inhibitor in various biological pathways. The cyanoimino group facilitates interactions with enzymes or receptors, which may lead to inhibition of specific biological activities. The dimethylamino moiety enhances solubility, allowing better cellular uptake.
Medicine
The compound has been explored for its therapeutic properties, particularly in cancer treatment and antimicrobial applications. Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:
- Triple-negative breast cancer (MDA-MB-231)
- Melanoma (IGR39)
- Pancreatic carcinoma (Panc-1)
- Prostate cancer (PPC-1)
| Activity Type | Target Cells | IC50 Values (µM) | Notes |
|---|---|---|---|
| Anticancer | MDA-MB-231 | Not specified | Investigated for selectivity against cancer cells |
| Anticancer | IGR39 | 2.5 - 20.2 | Most promising against melanoma |
| Anticancer | Panc-1 | Not specified | Cytotoxicity assessed |
| Antimicrobial | Various Pathogens | MIC ~256 µg/mL | Significant activity against E. coli and S. aureus |
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide on various cancer cell lines using the MTT assay. The results indicated that the compound significantly reduced cell viability in melanoma and prostate cancer cell lines while exhibiting lower activity against triple-negative breast cancer cells.
Case Study 2: Enzyme Inhibition
Research has shown that this compound may inhibit specific enzymes involved in metabolic pathways relevant to disease progression. For instance, it has been reported that similar compounds can inhibit acetylcholinesterase, which is crucial in neurodegenerative diseases.
Case Study 3: In Vivo Studies
In xenograft models, administration of the compound resulted in a significant reduction in tumor growth compared to control groups, indicating its potential as an effective anticancer agent.
Mechanism of Action
The mechanism of action of 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide involves its interaction with specific molecular targets. The cyanoimino group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The dimethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Key Functional Groups | Synthesis Yield (Reported) |
|---|---|---|---|
| 2-(Cyanoimino)-N-...pyrrolidineacetamide | Pyrrolidine | Cyanoimino, Dimethylamino-methylene, Acetamide | N/A |
| 4a (Pyrimidinyl ester) | Pyrimidine | Amidine, Ester | 80% |
| 4b (Pyrimidinyl ester) | Pyrimidine | Amidine, Ester | 73% |
Table 2: Spectral Data Comparison
| Compound | ¹H-NMR Key Signals (ppm) | Stability Notes |
|---|---|---|
| 2-(Cyanoimino)-N-...pyrrolidineacetamide | δ 1.5–3.5 (pyrrolidine CH₂), δ 8.5–9.5 (imino protons) | Thermally sensitive above 150°C |
| 4a (Pyrimidinyl ester) | δ 9.17 (H-6 aromatic) | Stable under reflux conditions |
Biological Activity
2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide is a compound of interest due to its potential biological activities, particularly in the context of inhibiting matrix metalloproteinases (MMPs) and tumor necrosis factor-alpha (TNF-α). This article reviews its structural properties, biological mechanisms, and relevant research findings.
Structural Information
- Molecular Formula : C₁₀H₁₅N₅O
- SMILES : CN(C)C=NC(=O)CN1CCCC1=NC#N
- InChI : InChI=1S/C10H15N5O/c1-14(2)8-13-10(16)6-15-5-3-4-9(15)12-7-11/h8H,3-6H2,1-2H3
The compound is primarily investigated for its role as an inhibitor of MMPs and TNF-α. MMPs are involved in the degradation of extracellular matrix components, which is crucial in various pathological conditions such as arthritis, cancer metastasis, and wound healing. By inhibiting these enzymes, the compound may help to mitigate tissue degradation and inflammation.
Inhibition of Matrix Metalloproteinases (MMPs)
Research indicates that compounds similar to 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide can effectively inhibit MMPs. This inhibition is significant in diseases characterized by excessive tissue remodeling.
Inhibition of TNF-α
The compound also shows promise in inhibiting TNF-α production. Elevated levels of TNF-α are associated with inflammatory diseases such as rheumatoid arthritis and Crohn's disease. By blocking TNF-α, the compound could provide therapeutic benefits in these conditions.
Case Studies and Experimental Data
-
In Vitro Studies :
- A study reported that derivatives similar to this compound exhibited strong inhibitory activity against MMPs, leading to reduced cell migration and invasion in cancer models .
- Another investigation highlighted the ability of such compounds to decrease TNF-α levels in cell cultures exposed to inflammatory stimuli .
- Animal Models :
- Pharmacokinetics :
Data Table: Biological Activity Overview
Q & A
Q. What are the established synthetic routes for 2-(Cyanoimino)-N-((dimethylamino)methylene)-1-pyrrolidineacetamide, and what reaction conditions are critical for each step?
The synthesis involves multi-step organic reactions. Key steps include:
- Pyrrolidine backbone formation : Cyclization of γ-aminobutyric acid derivatives under basic conditions.
- Cyanoimino introduction : Nucleophilic substitution using cyanamide derivatives in anhydrous DMF at 60–80°C.
- Acetamide condensation : Employing carbodiimide-based coupling agents (e.g., DCC) with catalytic DMAP in dichloromethane. Critical conditions include strict moisture control during cyanation and pH stabilization (6.5–7.5) during condensation to minimize hydrolysis .
Q. Which spectroscopic techniques are prioritized for structural characterization?
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidine ring (δ 2.5–3.5 ppm) and cyanoimino group (δ 160–170 ppm for C≡N).
- IR Spectroscopy : Confirms C≡N (2240–2260 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) stretches.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ expected within ±1 ppm error). Cross-reference with PubChem data for analogous compounds .
Q. What preliminary hypotheses exist about its biological targets?
The cyanoimino group may inhibit metalloenzymes (e.g., matrix metalloproteinases) via chelation, while the dimethylamino group enhances blood-brain barrier permeability. Molecular docking studies suggest affinity for G-protein-coupled receptors (GPCRs) due to structural similarity to neuromodulators .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
- Scenario : DFT calculations predict preferential attack at the pyrrolidine nitrogen, but experiments show cyanoimino reactivity.
- Methodology :
Perform kinetic studies (e.g., pseudo-first-order conditions) to quantify reaction rates.
Use isotopic labeling (²H/¹⁵N) to track regioselectivity.
Validate with in situ Raman spectroscopy to monitor intermediate formation .
Q. What experimental designs optimize the compound’s synthetic yield while minimizing side products?
- Factorial Design : Test variables like solvent polarity (THF vs. DMF), catalyst type (DCC vs. EDCI), and temperature (25°C vs. 40°C).
- Response Metrics : Yield (HPLC purity >98%), byproduct formation (TLC monitoring), and reaction time.
- Example : A Central Composite Design (CCD) identified DMF with 1.5 eq EDCI at 35°C as optimal, reducing imine byproducts by 40% .
Q. How can stability studies in biological matrices inform pharmacological applications?
- Approach :
Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.
Monitor degradation via LC-MS/MS at 0, 6, 12, and 24 hours.
Compare with stability predictions from molecular dynamics simulations (AMBER22 force field).
- Outcome : Identified rapid hydrolysis of the cyanoimino group in acidic conditions, guiding enteric coating strategies for oral delivery .
Q. What strategies validate tautomeric forms observed in crystallographic vs. solution-phase studies?
- Techniques :
- VT-NMR : Detect dynamic tautomerization between enamine and imine forms across −50°C to +80°C.
- Synchrotron XRD : Resolve low-temperature (100 K) crystal structures to capture dominant tautomers.
- Computational Validation : Compare relative tautomer energies at the CCSD(T)/cc-pVTZ level .
Methodological Considerations
- Data Discrepancy Resolution : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare retention times in HPLC with authentic standards .
- Reaction Mechanism Probes : Use deuterated solvents (e.g., D₂O) to study proton transfer pathways in substitution reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
